D-Propargylglycine methyl ester hcl

Description

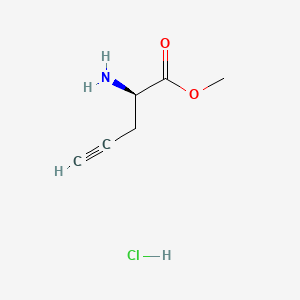

D-Propargylglycine methyl ester HCl is a chemically modified derivative of the amino acid glycine, featuring a propargyl (alkynyl) group and a methyl ester moiety, with the hydrochloride salt enhancing solubility and stability. This compound is primarily recognized as a potent inhibitor of cystathionine-γ-lyase (CSE), a critical enzyme in the endogenous production of hydrogen sulfide (H₂S) . In hepatic stellate cell (HSC) studies, D-Propargylglycine (DL-PPG) has been shown to suppress H₂S generation, thereby modulating cellular proliferation and activation pathways . The methyl ester modification likely improves membrane permeability, making it advantageous for in vitro and in vivo applications.

Properties

Molecular Formula |

C6H10ClNO2 |

|---|---|

Molecular Weight |

163.60 g/mol |

IUPAC Name |

methyl (2R)-2-aminopent-4-ynoate;hydrochloride |

InChI |

InChI=1S/C6H9NO2.ClH/c1-3-4-5(7)6(8)9-2;/h1,5H,4,7H2,2H3;1H/t5-;/m1./s1 |

InChI Key |

YTSKPYFAKGFHRE-NUBCRITNSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC#C)N.Cl |

Canonical SMILES |

COC(=O)C(CC#C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Thionyl Chloride-Mediated Esterification Method

This method is adapted from processes used for similar amino acid methyl esters such as D-phenylglycine methyl ester hydrochloride, which share mechanistic and procedural similarities with D-propargylglycine methyl ester hydrochloride.

| Step | Description | Parameters | Notes |

|---|---|---|---|

| A | Suspension preparation of D-propargylglycine in methanol | Mass ratio D-propargylglycine:methanol = 1:16 to 1:40 | Stirring to form uniform suspension |

| B | Slow addition of thionyl chloride | Thionyl chloride:D-propargylglycine mass ratio = 1:1 to 1.5:1; Temperature ≤ 55°C during addition | Reaction heat used for heating, no external heat/cooling needed |

| C | Reflux (backflow) reaction | Temperature maintained 55–65°C; Duration 0.5–2.5 hours | Ensures completion of esterification |

| D | Azeotropic distillation to remove methanol | Vacuum 0.05–0.1 MPa; Entrainer added (e.g., toluene, n-hexane, methyl propionate) | Multiple additions to maintain liquid level; methanol content reduced to 5–20% |

| E | Temperature-controlled crystallization | Cooling to 0–15°C; Stirring 20–100 minutes | Crystallization of methyl ester hydrochloride salt |

| F | Filtration and washing | Wash with methanol at 0–5°C, volume 10–30% of filter cake | Removes impurities |

| G | Drying | Vacuum drying at 55–60°C for 1.5–3 hours | Obtains pure crystalline product |

Example Data from Patent Sources:

| Example | D-Propargylglycine (g) | Methanol (mL) | Thionyl Chloride (mL) | Reaction Temp (°C) | Reflux Time (h) | Entrainer | Vacuum (MPa) | Methanol Content (%) | Crystallization Temp (°C) | Drying Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 1 | 25 | 200 | 20 | 50 (addition), 65 (reflux) | 1 | Toluene | 0.08 | <10 | 5 | 3 | Not specified |

| 2 | 94 | 300 | 85 | 50 (addition), 60 (reflux) | 1 | n-Hexane | 0.07 | <5 | 0 | 1.5 | Not specified |

| 3 | 82 | 300 | 50 | 55 (addition), 55 (reflux) | 2.5 | Methyl propionate | 0.09 | <10 | 10 | 2 | Not specified |

These examples demonstrate that controlling temperature and vacuum conditions during distillation and crystallization is critical to achieving high purity and yield.

Hydrogen Chloride Gas in Methanol Esterification Method

This alternative method involves direct generation of hydrochloric acid in methanol by bubbling hydrogen chloride gas, followed by esterification.

| Step | Description | Parameters | Notes |

|---|---|---|---|

| A | Preparation of hydrochloric acid methanol solution | HCl concentration 7–14% (mass/volume) | Ensures sufficient acidity for esterification |

| B | Addition of D-propargylglycine to HCl methanol solution | Molar ratio D-propargylglycine:HCl = 2–3.5:1 | Reflux at 65–80°C for 2–4 hours |

| C | Vacuum distillation to remove methanol | Temperature ~50°C; Vacuum ~0.085 MPa | Concentrates methyl ester solution |

| D | Addition of water | To obtain aqueous solution of methyl ester | Concentration 130–165 mol/L |

- Reaction conversion rate: approximately 98.5%.

- Weight yield of methyl ester: approximately 106.7% (likely due to hydration or measurement basis).

- Product suitable for direct enzymatic synthesis of antibiotics such as amoxicillin.

This method is noted for simplicity, low cost, and high purity of the resulting methyl ester hydrochloride.

Comparative Analysis of Methods

| Feature | Thionyl Chloride Method | Hydrogen Chloride Gas Method |

|---|---|---|

| Catalyst | Thionyl chloride | Hydrogen chloride gas |

| Reaction Temperature | 50–65°C | 65–80°C |

| Reaction Time | 0.5–2.5 hours reflux | 2–4 hours reflux |

| Methanol Removal | Vacuum azeotropic distillation with entrainers | Vacuum distillation |

| Purity Control | Crystallization with controlled cooling and washing | Concentrated aqueous solution, suitable for enzymatic use |

| Yield | High (not explicitly quantified) | ~98.5% conversion, 106.7% weight yield reported |

| Industrial Suitability | Yes, scalable with energy-efficient heat utilization | Yes, simple and cost-effective |

| Entrainer Use | Yes (toluene, n-hexane, methyl propionate) | No |

Research Discoveries and Optimization Notes

Energy Efficiency: The thionyl chloride method utilizes reaction heat to maintain temperature without external heating or cooling during addition, improving energy utilization.

Purity and Color: Controlled crystallization and washing steps ensure high purity and excellent color grade of the final product.

Vacuum Distillation: Maintaining vacuum between 0.05–0.1 MPa during methanol removal prevents decomposition and facilitates efficient solvent removal.

Entrainer Selection: Choice of entrainer affects methanol removal efficiency and product crystallization; common entrainers include toluene, n-hexane, benzene, ethyl acetate, and methyl propionate.

Reaction Monitoring: Temperature control during thionyl chloride addition is critical to prevent excessive heat and side reactions.

Enzymatic Synthesis Compatibility: The hydrochloric acid gas method produces methyl ester solutions that can be directly used in enzymatic synthesis of antibiotics, reducing purification steps.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| D-Propargylglycine to Methanol Mass Ratio | 1:16 to 1:40 | For suspension formation |

| Thionyl Chloride to D-Propargylglycine Mass Ratio | 1:1 to 1.5:1 | Controlled slow addition |

| Reaction Temperature (Addition) | ≤ 55°C | To control exotherm |

| Reflux Temperature | 55–65°C | For 0.5–2.5 hours |

| Vacuum Pressure during Distillation | 0.05–0.1 MPa | Prevents degradation |

| Methanol Content after Distillation | <5–20% | Target for crystallization |

| Crystallization Temperature | 0–15°C | Controlled cooling |

| Washing Solvent Temperature | 0–5°C | Methanol volume 10–30% of filter cake |

| Drying Temperature | 55–60°C | Vacuum drying for 1.5–3 hours |

| HCl Concentration in Methanol (Gas Method) | 7–14% (mass/volume) | For direct esterification |

| Reflux Time (Gas Method) | 2–4 hours | At 65–80°C |

Chemical Reactions Analysis

Types of Reactions: D-Propargylglycine methyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield D-Propargylglycine and methanol.

Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst, resulting in the formation of a carboxylic acid and an alcohol.

Basic Hydrolysis (Saponification): Uses a base like sodium hydroxide to hydrolyze the ester, producing a carboxylate salt and an alcohol.

Major Products Formed:

Hydrolysis Products: D-Propargylglycine and methanol.

Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

While comprehensive data tables and case studies specifically focused on "D-Propargylglycine methyl ester hcl" are not available in the search results, the following information can be compiled regarding the applications of closely related compounds and relevant chemical properties:

Chemical Properties and Synthesis

D-Proline methyl ester hydrochloride, a compound related to this compound, has the empirical formula , a molecular weight of 165.62, and the CAS number 65365-28-8 . It is available as crystals and has an optical activity of , with c = 1 in . The SMILES string for this compound is Cl.COC(=O)[C@H]1CCCN1, and the InChI key is HQEIPVHJHZTMDP-NUBCRITNSA-N . It is typically stored at 2-8°C .

Related Research and Applications

- Antimicrobial Research:

- Amyloid-β Interaction Studies:

- L-Propargylglycine methyl ester hydrochloride (L-Pra-OMe HCl) has been used in spectroscopic studies on the Amyloid-β interaction with clicked porphyrins . These porphyrin-conjugates can cross the plasma membrane and distribute within cells, potentially offering a new avenue in the treatment of Alzheimer's Disease (AD) . The fluorescent signal observed in live cell imaging suggests that intracellular structures may be involved in clearing potentially toxic compounds .

- General Applications of Proline and Derivatives:

- Potential in Neuroprotection, Cardiovascular Health, and Cancer Research:

- Peptide Synthesis:

Mechanism of Action

The mechanism of action of D-Propargylglycine methyl ester hydrochloride involves its interaction with molecular targets and pathways. The propargyl group can participate in various biochemical reactions, potentially inhibiting or modifying the activity of specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Properties of D-Propargylglycine Methyl Ester HCl and Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | Not explicitly provided* | – | – | Glycine backbone, propargyl group, methyl ester, HCl salt |

| H-Gly-OMe·HCl | C₃H₇NO₂·HCl | ~141.55 + 36.46 | – | Glycine methyl ester, HCl salt |

| H-D-Gly(allyl)-OH | C₅H₈NO₂ | ~130.12 | – | D-Allylglycine, free carboxylic acid |

| D-Proline, 4-hydroxy-, methyl ester HCl | C₆H₁₁NO₃·HCl | ~197.62 | 114676-59-4 | Proline backbone, hydroxyl group, methyl ester, HCl salt |

Structural inferences are based on related compounds .

Functional Differences

- Propargyl vs.

- Esterification : The methyl ester in this compound and H-Gly-OMe·HCl improves lipid solubility, whereas free carboxylic acids (e.g., H-D-Gly(allyl)-OH) may limit cellular uptake .

- Backbone Variation : The proline derivative (CAS 114676-59-4) exhibits a cyclic structure with a hydroxyl group, influencing its conformational stability and pharmacological applications .

This compound in HSC Studies

In activated HSC-T6 cells, D-Propargylglycine (DL-PPG) reduced H₂S production by 40–60% compared to controls, significantly suppressing cell proliferation . This effect was distinct from NOS inhibitors (e.g., L-NAME) and HO-1 activators (e.g., hemin), highlighting its specificity for the CSE-H₂S pathway .

Table 2: Comparative Mechanistic and Functional Data

Physicochemical Properties and Stability

Q & A

Q. What are the standard protocols for synthesizing D-Propargylglycine methyl ester HCl, and what analytical methods are recommended to validate its purity?

this compound is synthesized via esterification and subsequent HCl salt formation. Key steps include:

- Esterification : Reaction of D-propargylglycine with methanol under acidic catalysis.

- Salt Formation : Neutralization with HCl to yield the hydrochloride salt.

Validation involves HPLC (≥95% purity), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (molecular ion verification). Acid-base titration quantifies HCl content. For stability, monitor degradation under varying pH and temperature using accelerated stability protocols .

Q. How is this compound applied as a cystathionine-γ-lyase (CSE) inhibitor in cellular studies?

In hepatic stellate cell (HSC) models, it inhibits CSE to reduce endogenous H₂S production. Methodological steps:

- Dose Optimization : Pre-test cytotoxicity (MTT assay) to determine non-lethal concentrations (e.g., 0.1–1 mM).

- Co-treatment : Combine with other enzyme modulators (e.g., L-NAME for nitric oxide synthase) to isolate H₂S-specific effects.

- Validation : Measure H₂S levels via methylene blue assay or fluorescent probes (e.g., SF7-AM) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using statistical experimental design?

The Taguchi method (orthogonal arrays) minimizes experimental trials while maximizing parameter insights:

- Parameters : Catalyst concentration, reaction temperature, molar ratio, solvent polarity.

- Output Metrics : Yield, purity, reaction time.

Use ANOVA to identify significant factors (e.g., catalyst concentration contributes >77% variance in yield). Validate optimized conditions with triplicate runs to ensure reproducibility .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition mechanisms of this compound?

Contradictions (e.g., conflicting IC₅₀ values) arise from assay conditions. Mitigation strategies:

- Standardize Assays : Use identical buffer systems (e.g., PBS pH 7.4), enzyme sources (recombinant vs. native), and detection methods.

- Dose-Response Curves : Include 8–10 concentration points to improve IC₅₀ accuracy.

- Negative Controls : Test against structurally similar analogs (e.g., L-propargylglycine) to confirm specificity. Cross-validate with siRNA-mediated CSE knockdown .

Q. How does this compound’s stability in acidic media impact its use in drug delivery systems?

In acidic environments (e.g., gastric fluid), ester hydrolysis can reduce efficacy. Stability studies:

- Kinetic Analysis : Monitor degradation at pH 1–6 via HPLC, calculating half-life (t₁/₂).

- Formulation Solutions : Encapsulate in pH-responsive polymers (e.g., Eudragit®) or use enteric coatings.

- In Silico Modeling : Predict degradation pathways using software like Gaussian or ADF .

Methodological & Analytical Questions

Q. What statistical frameworks are essential for analyzing dose-dependent effects of this compound in preclinical studies?

Follow NIH guidelines for preclinical

Q. How to design a study comparing this compound with other CSE inhibitors (e.g., β-cyanoalanine)?

- Comparative Parameters : IC₅₀, selectivity (CSE vs. CBS), cellular uptake (LC-MS/MS quantification).

- Experimental Design : Randomized block design to control batch variability.

- Data Interpretation : Use Bland-Altman plots for method comparison and Cohen’s d for effect size .

Data Interpretation & Reporting

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Q. What are best practices for replicating studies involving this compound in different cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.